

Spectroscopic and Synthetic Profile of 18-Methoxy-18-oxooctadecanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 18-Methoxy-18-oxooctadecanoic acid

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Introduction

18-Methoxy-18-oxooctadecanoic acid, also known as methyl hydrogen octadecanedioate, is a long-chain dicarboxylic acid monoester. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, makes it a valuable building block in organic synthesis. The terminal carboxylic acid can be readily functionalized, for instance, by reacting with primary amines to form stable amide bonds, a common linkage in pharmaceuticals and other bioactive molecules.^[1] This guide provides an in-depth overview of its spectroscopic characteristics (Nuclear Magnetic Resonance and Infrared Spectroscopy), a detailed synthetic protocol, and a visualization of the synthetic workflow.

Spectroscopic Data

Due to the absence of publicly available experimental spectra for **18-Methoxy-18-oxooctadecanoic acid**, the following tables present predicted data based on the analysis of its functional groups and known spectroscopic values for similar long-chain monoesters and dicarboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **18-Methoxy-18-oxooctadecanoic acid**

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~11-12	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
3.67	Singlet	3H	Methyl ester protons (-OCH ₃)
2.35	Triplet	2H	Methylene group α to the carboxylic acid (-CH ₂ -COOH)
2.30	Triplet	2H	Methylene group α to the methyl ester (-CH ₂ -COOCH ₃)
1.63	Multiplet	4H	Methylene groups β to the carbonyls (-CH ₂ -CH ₂ -CO-)
1.25	Multiplet	20H	Methylene groups of the long aliphatic chain (-CH ₂) ₁₀ -)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **18-Methoxy-18-oxooctadecanoic acid**

Chemical Shift (δ) (ppm)	Assignment
~179	Carboxylic acid carbonyl carbon (-COOH)
~174	Methyl ester carbonyl carbon (-COOCH ₃)
51.4	Methyl ester carbon (-OCH ₃)
~34	Methylene group α to the carboxylic acid (-CH ₂ -COOH)
~34	Methylene group α to the methyl ester (-CH ₂ -COOCH ₃)
~29	Methylene groups of the long aliphatic chain (-CH ₂) ₁₂ -)
~25	Methylene groups β to the carbonyls (-CH ₂ -CH ₂ -CO-)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **18-Methoxy-18-oxooctadecanoic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch of the carboxylic acid
2920, 2850	Strong	C-H stretch of the aliphatic chain
~1740	Strong	C=O stretch of the methyl ester
~1710	Strong	C=O stretch of the carboxylic acid
~1465	Medium	C-H bend of the methylene groups
~1240	Strong	C-O stretch of the ester
~940	Broad, Medium	O-H bend of the carboxylic acid dimer

Experimental Protocols

Synthesis of 18-Methoxy-18-oxooctadecanoic acid

A common method for the synthesis of **18-Methoxy-18-oxooctadecanoic acid** involves the selective hydrolysis of dimethyl octadecanedioate.[\[1\]](#)

Materials:

- Dimethyl octadecanedioate
- Barium hydroxide (Ba(OH)₂)
- Anhydrous methanol
- Deionized water
- Hydrochloric acid (HCl)

- Dichloromethane
- Petroleum ether
- Ethyl acetate

Procedure:

- A solution of 0.07 M barium hydroxide in anhydrous methanol (85 mL) is prepared.
- Dimethyl octadecanedioate (5.8 mmol) is added to the barium hydroxide solution.
- The reaction mixture is stirred at 40 °C for 24 hours.
- After the reaction is complete, the mixture is filtered under reduced pressure to collect the precipitate.
- The precipitate is washed with ether and then dissolved in deionized water.
- The aqueous solution is acidified to a pH of 3 with hydrochloric acid.
- The acidified solution is extracted twice with dichloromethane.
- The organic phases are combined, and the solvent is removed by vacuum evaporation.
- The resulting residue is purified by flash column chromatography using a mixture of petroleum ether and ethyl acetate (8:2, v/v) as the eluent to yield the final product.[\[1\]](#)

NMR Spectroscopy Protocol (General)

Sample Preparation:

- Approximately 10-20 mg of the solid **18-Methoxy-18-oxooctadecanoic acid** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
- For ^1H NMR, a standard pulse sequence is used to acquire the spectrum.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy Protocol (General)

Sample Preparation (for solid samples):

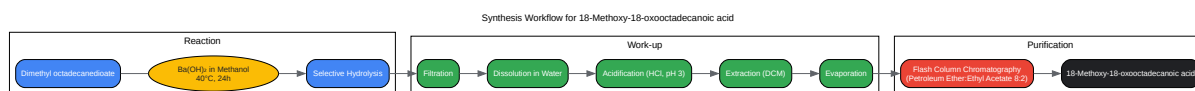
- A small amount of the solid sample is finely ground.
- The ground sample can be analyzed as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates) or by preparing a KBr pellet. For a KBr pellet, a small amount of the sample is mixed with dry KBr powder and pressed into a transparent disk.

Data Acquisition:

- A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.
- The sample is placed in the IR beam path.
- The infrared spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.

Visualizations

The following diagram illustrates the workflow for the synthesis of **18-Methoxy-18-oxooctadecanoic acid**.



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Caption: Synthesis of **18-Methoxy-18-oxooctadecanoic acid**.

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References

- 1. 18-Methoxy-18-oxooctadecanoic acid | 72849-35-5 [chemicalbook.com]
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